molecular formula C19H17N5O2S2 B2817764 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide CAS No. 1172358-55-2

2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2817764
CAS No.: 1172358-55-2
M. Wt: 411.5
InChI Key: ATTHMDPULXMVLF-UHFFFAOYSA-N
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Description

2-[2-(1H-Indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a novel synthetic compound designed for pharmaceutical and biological research. It belongs to a class of molecular hybrids that incorporate both indole and thiazole pharmacophores, a strategy known to produce compounds with enhanced biological activity. Indole-thiazole hybrids have demonstrated significant potential in scientific studies, particularly as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, and as antifungal agents . Furthermore, similar structural frameworks are being actively investigated in oncology research for their ability to inhibit key protein kinases involved in cancer progression, such as EGFR, HER2, and VEGFR-2 . The specific mechanism of action for this compound is yet to be fully elucidated, but related analogues suggest potential pathways include inhibition of bacterial MurB enzyme or fungal CYP51 for antimicrobial activity, and induction of cell cycle arrest and apoptosis for anticancer activity . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in various biological assays to develop new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-10-15(18(26)24(2)3)28-19(20-10)23-16(25)14-9-27-17(22-14)13-8-11-6-4-5-7-12(11)21-13/h4-9,21H,1-3H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTHMDPULXMVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions.

    Coupling Reaction: The thiazole and indole units are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and indole rings.

    Reduction: Reduced forms of the carbamoyl and thiazole groups.

    Substitution: Substituted derivatives at the carbamoyl group.

Scientific Research Applications

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for confirming its structure and purity.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. A study evaluating related indole-thiazole compounds found Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

A recent investigation into a series of indolyl thiazoles reported promising antibacterial activity against multiple strains of bacteria. The study indicated that modifications in the thiazole ring could enhance the antibacterial potency of these compounds, suggesting that similar modifications might be beneficial for 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. The specific compound under discussion has been hypothesized to interact with cellular pathways involved in cancer proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In a related study, indolyl 1,2,4-triazole derivatives were synthesized and evaluated for their inhibitory activity against cyclin-dependent kinases CDK4 and CDK6, which are critical in cell cycle regulation. The results indicated that modifications to the indole structure could lead to increased anticancer activity . This suggests a potential pathway for investigating the anticancer effects of This compound .

Biosensor Development

The immobilization of bio-receptors on sensor surfaces is essential for biosensor development. Compounds like This compound can be utilized in creating biosensors due to their reactive functional groups.

Case Study: Protein Immobilization

A novel polymer was developed for the covalent immobilization of biomolecules containing primary amines on sensor surfaces. This method demonstrated high efficiency in maintaining the biorecognition activity of immobilized receptors . Such techniques could potentially be adapted for immobilizing compounds like This compound , enhancing biosensor performance.

Data Table: Comparative Analysis of Indole-Thiazole Derivatives

Compound NameStructure FeaturesAntimicrobial Activity (MIC mg/mL)Anticancer ActivityApplication
Compound AIndole + Thiazole0.06 - 0.50ModerateAntibacterial
Compound BIndole + Thiazole0.47 - 1.88HighAnticancer
Compound C Indole + ThiazoleTBDTBDBiosensor

Mechanism of Action

The mechanism of action of 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Carboxamide Derivatives

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Features
Target Compound Dual thiazole + indole N,N,4-trimethyl (Thiazole-5); 1H-indol-2-yl (Thiazole-4) 424.47 g/mol Bifunctional design with indole-thiazole amide linkage
Y509-4698 () Thiazole-carboxamide 4-Methoxybenzoyl-thiourea; N,N,4-trimethyl 378.47 g/mol Thiourea linker instead of indole; potential for H-bond interactions
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide () Thiazole-carboxamide 4-Pyridinyl (Thiazole-2); variable amines (e.g., methyl, isopropyl) ~300–350 g/mol Pyridine substitution enhances π-π stacking; optimized for kinase inhibition
2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid () Thiazole-indole Indole-3-carbonyl; carboxylic acid (Thiazole-4) 289.31 g/mol Carboxylic acid group improves solubility but reduces membrane permeability
2-(2-Fluorophenyl)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide () Thiazole-carboxamide 2-Fluorophenyl (Thiazole-2); N,N,4-trimethyl 264.32 g/mol Fluorine enhances metabolic stability; lacks indole’s π-stacking capability

Biological Activity

The compound 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an indole moiety and two thiazole rings, which are known to enhance biological activity. The synthesis typically involves multi-step reactions that include acylation and cyclization processes. For instance, a study synthesized similar thiazole derivatives using thiourea and α-chlorocarbonyl compounds, yielding products with varying biological activities .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives similar to the target compound. The Minimum Inhibitory Concentration (MIC) values for related indole-thiazole compounds ranged from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria .

Compound TypeMIC Range (mg/mL)
Indole derivatives0.06 - 1.88
Methylindole derivatives0.47 - 1.88

These findings suggest that modifications to the indole and thiazole structures can significantly influence antimicrobial potency.

Anticancer Activity

Thiazoles have been extensively studied for their anticancer properties. A notable investigation focused on the structure-activity relationship (SAR) of thiazole derivatives against cancer cell lines. Compounds with specific substitutions on the thiazole ring exhibited promising anticancer activity with IC50 values in the micromolar range . For instance, one study reported a novel thiazole derivative with an IC50 value of 5.38 µM against human Pin1, a target implicated in cancer progression .

Study on Thiazole Derivatives

A systematic study synthesized a series of thiazole derivatives and assessed their biological activities against various cancer cell lines. Among these compounds, those with a 5-methyl or 5-chloro substituent on the indole ring showed enhanced cytotoxicity compared to their unsubstituted counterparts . The modifications led to significant structural changes that improved binding affinity to cancer targets.

Leishmanicidal Activity

Another research effort explored the leishmanicidal potential of phthalimido-thiazoles, revealing that compounds derived from similar scaffolds exhibited significant activity against Leishmania species. The most potent compounds led to ultrastructural changes in parasites and increased nitric oxide production in treated macrophages . This study underscores the therapeutic potential of thiazoles in treating infectious diseases.

Q & A

Q. What experimental designs assess synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination index (CI) : Calculate using Chou-Talalay method in cell viability assays.
  • Transcriptomic profiling : Perform RNA-seq on cells treated with the compound + standard drugs (e.g., cisplatin).
  • In vivo xenografts : Co-administer with targeted therapies and measure tumor regression vs. monotherapy .

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